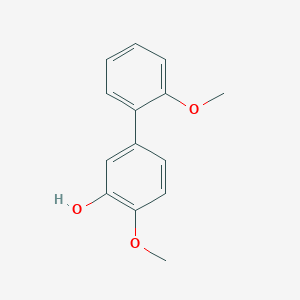

2-Methoxy-5-(2-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-methoxy-5-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-14(17-2)12(15)9-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGZJCGOOIASLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685471 | |

| Record name | 2',4-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-79-5 | |

| Record name | 2',4-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Aromatic Precursors

Nitration serves as a critical step for introducing nitro groups, which can later be reduced or substituted. In the preparation of related compounds, such as 2-methoxy-5-aminopyridine, nitration of 2-aminopyridine using mixed acids (sulfuric and nitric acid) at 58–63°C for 10–15 hours yields nitro intermediates. For 2-Methoxy-5-(2-methoxyphenyl)phenol, a similar approach could involve nitrating a precursor like 2-methoxyphenol, followed by selective substitution.

Chlorination and Methoxy Substitution

Chlorination using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst enables the replacement of hydroxyl groups with chlorine. Subsequent substitution with methoxy groups is achieved via sodium methoxide (NaOMe) in methanol under reflux. For example, 2-chloro-5-nitropyridine reacts with NaOMe to form 2-methoxy-5-nitropyridine in 96.5% yield. This two-step process—chlorination followed by alkoxylation—is a robust method for installing methoxy groups in electron-deficient aromatic systems.

Hydrogenation and Reduction of Nitro Intermediates

Catalytic Hydrogenation with Pd/C

Nitro-to-amine reduction is a pivotal step in synthesizing aminophenol intermediates. Hydrogenation of 2-methoxy-5-nitropyridine using 10% palladium on carbon (Pd/C) under 0.01 MPa H₂ at 60–65°C for 1–2 hours yields 2-methoxy-5-aminopyridine with 92.6% efficiency. This method minimizes waste and leverages recyclable catalysts, making it environmentally favorable.

Borohydride-Mediated Reductions

Alternative reductions employ sodium borohydride (NaBH₄) in chloroform/isopropyl alcohol systems. For instance, reducing 1-(3-hydroxy-4-methoxyphenyl)-2-nitroethene with NaBH₄ and silica gel at 20°C for 30 minutes achieves a 68% yield of 2-methoxy-5-(2-nitroethyl)phenol. While milder than hydrogenation, this method requires careful pH control and extraction protocols to isolate the product.

Coupling Reactions for Biaryl Bond Formation

Friedel-Crafts Alkylation

Friedel-Crafts alkylation using Lewis acids like AlCl₃ could facilitate electrophilic aromatic substitution between methoxyphenol derivatives. This method, however, risks over-alkylation and requires precise stoichiometric control.

Catalytic Methods and Solvent Systems

Solvent Optimization

Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates in nitration and substitution steps. For hydrogenation, methanol and ethanol are preferred due to their compatibility with Pd/C. In contrast, chloroform and dichloroethane improve solubility in coupling reactions.

Temperature and Pressure Profiles

Optimal temperatures vary by step:

-

Reductions : 20°C (NaBH₄)

High-pressure hydrogenation (0.01 MPa) ensures complete nitro group reduction without side reactions.

Purification and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Recent studies indicate that 2-Methoxy-5-(2-methoxyphenyl)phenol exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound's ability to scavenge free radicals makes it a potential candidate for developing therapeutic agents aimed at mitigating oxidative damage.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in developing new antibacterial agents or preservatives in pharmaceuticals. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cosmetic Applications

Skin Care Formulations

The compound is increasingly used in cosmetic products due to its skin-conditioning properties. It is reported to be effective in formulations aimed at improving skin texture and hydration. Its inclusion in moisturizers and lotions can enhance skin barrier function and provide a soothing effect . Moreover, the antioxidant properties contribute to skin protection against environmental stressors.

Fragrance Industry

2-Methoxy-5-(2-methoxyphenyl)phenol is utilized as a fragrance component in personal care products. Its pleasant scent profile makes it suitable for perfumes and scented lotions, providing both aesthetic appeal and functional benefits through its antioxidant properties .

Industrial Applications

Cleaning Products

This compound is found in various cleaning and polishing products due to its effectiveness as a surfactant and solvent. Its inclusion enhances the cleaning efficacy of formulations used for household and industrial cleaning applications . The compound's ability to dissolve oils and greases contributes to its utility in this sector.

Agricultural Uses

In agriculture, 2-Methoxy-5-(2-methoxyphenyl)phenol has been identified as an active constituent in certain pesticide formulations. Its efficacy against pests can be attributed to its biochemical activity, making it a valuable component in integrated pest management strategies .

Material Science Applications

Polymer Composites

The compound can be incorporated into polymer matrices to enhance the mechanical properties of materials. Research indicates that blending this phenolic compound with polymers can improve thermal stability and resistance to degradation . Such enhancements are particularly beneficial in applications requiring durable materials.

Nanotechnology

Recent advancements have explored the encapsulation of 2-Methoxy-5-(2-methoxyphenyl)phenol within nanocarriers for targeted delivery systems. This approach aims to improve the bioavailability of the compound in pharmaceutical applications, maximizing its therapeutic potential while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-Methoxy-5-(2-methoxyphenyl)phenol and related phenolic derivatives:

Key Observations:

- Biological Relevance : Combretastatin A-4 and Erianin demonstrate significant anticancer activity due to their ability to disrupt microtubule assembly, a property linked to their trimethoxyphenyl substituents .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl and methoxy groups in 2-Methoxy-5-(2-methoxyphenyl)phenol facilitate intermolecular hydrogen bonding, as seen in similar compounds like 2-Methoxy-5-((phenylamino)methyl)phenol (O–H···O and C–H···O interactions) .

- Solubility : Compared to Isochavibetol (C₁₀H₁₂O₂), the target compound’s larger size and aryl substituents may reduce water solubility but enhance lipid membrane permeability.

- Crystallography: Analogous compounds crystallize in orthorhombic or monoclinic systems, stabilized by secondary interactions such as C–H···π and N–H···O bonds .

Q & A

Basic: What are the established synthetic routes for 2-Methoxy-5-(2-methoxyphenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cross-coupling reactions or solvent-directed Pictet-Spengler reactions. For example, Horst et al. (2018) demonstrated a regioselective synthesis using methoxy-substituted precursors under controlled solvent conditions, achieving yields >75% by optimizing temperature (70–90°C) and solvent polarity . Reaction monitoring via HPLC or TLC is critical to identify intermediates and optimize reaction times. Catalytic systems (e.g., Pd/C or CuI) can enhance efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of phenolic groups .

Basic: What analytical techniques are recommended for structural characterization of 2-Methoxy-5-(2-methoxyphenyl)phenol?

Methodological Answer:

- X-ray crystallography : SHELXL/SHELXS software is widely used for single-crystal refinement. Evidence from Ozsanlı et al. (2024) highlights the use of Hirshfeld surface analysis to resolve intermolecular interactions (e.g., hydrogen bonds) and validate stereochemistry .

- Spectroscopy : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign methoxy and phenolic protons. FT-IR confirms hydroxyl (3200–3500 cm⁻¹) and aromatic C–O (1250 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 260.1) .

Advanced: How can researchers evaluate the biological activity of this compound in therapeutic contexts?

Methodological Answer:

- In vitro assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ values against cancer cell lines like MCF-7). Compound derivatives in showed anti-proliferative activity at 10–50 µM, linked to pyrimidine and trifluoromethyl moieties .

- Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation) or ROS detection kits to evaluate oxidative stress pathways .

- Comparative analysis : Benchmark against structurally similar antioxidants (e.g., 2-methoxy-4-methylphenol) using DPPH radical scavenging assays to quantify potency differences .

Advanced: What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., COX-2 or kinases). Energy minimization with Gaussian09 refines ligand conformations .

- MD simulations : GROMACS is used to study stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- QSAR models : Train regression models using descriptors (logP, polar surface area) from PubChem data to predict bioactivity .

How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Replicate conditions : Ensure identical solvent (e.g., DMSO vs. CDCl₃) and temperature for NMR comparisons. For example, phenolic proton shifts vary by 0.3–0.5 ppm in polar solvents .

- Cross-validate techniques : Correlate IR carbonyl stretches (1650–1750 cm⁻¹) with XRD bond lengths to resolve discrepancies in keto-enol tautomerism .

- Reference standards : Use NIST-certified spectra (e.g., NIST Chemistry WebBook entry for 2-methoxy-5-methylphenol) as benchmarks .

What solvent systems influence the compound’s stability during synthesis and purification?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance solubility but may cause degradation at elevated temperatures. Use under inert gas .

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves optimal separation. Avoid acidic alumina to prevent demethylation .

- Storage : Lyophilize and store at –20°C in amber vials to prevent photodegradation. Purity >95% (HPLC) is critical for reproducibility .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., –NO₂ at position 5) to enhance antioxidant capacity, as seen in 2-methoxy-5-(2-nitrovinyl)phenol .

- Comparative tables : Analyze bioactivity data from analogs (e.g., pyrazoline derivatives in ) to identify critical substituents. For example, trifluoromethyl groups improve cytotoxicity by 30% .

- Metabolic stability : Assess demethylation rates in liver microsomes to prioritize derivatives with longer half-lives .

What methodologies ensure high purity for pharmacological studies?

Methodological Answer:

- Recrystallization : Use ethanol/water (1:1) to remove polar impurities; melting point analysis (122–125°C) confirms purity .

- HPLC-DAD : C18 columns with methanol/water (gradient elution) achieve baseline separation. Validate with spiked standards (99% purity) .

- Elemental analysis : Carbon/hydrogen content should align with theoretical values (±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.